(R)-(3',4'-Dihydro-[1,1'-binaphthalen]-2-yl)diphenylphosphane
Description
Properties
IUPAC Name |
[1-(3,4-dihydronaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25P/c1-3-15-26(16-4-1)33(27-17-5-2-6-18-27)31-23-22-25-13-8-10-20-29(25)32(31)30-21-11-14-24-12-7-9-19-28(24)30/h1-10,12-13,15-23H,11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWRLCQYMANFCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (R)-BINOL-Derived Triflates
The most widely reported route begins with (R)-1,1'-bi-2-naphthol (BINOL), which is converted to its bistriflate derivative using trifluoromethanesulfonic anhydride in the presence of pyridine. This step proceeds with >99% enantiomeric excess (ee) when using optically pure BINOL, as the triflation occurs without racemization at the axial chirality axis:
Key conditions:
Phosphine Group Installation
The bistriflate intermediate reacts with diphenylphosphine in the presence of a palladium catalyst. A representative procedure uses Pd(OAc)₂ (5 mol%) and 1,4-bis(diphenylphosphino)butane (dppb, 10 mol%) in THF at 60°C:
Modification for dihydro derivatives involves partial hydrogenation prior to phosphination. Hydrogenation of the bistriflate using H₂ and Pd/C in ethyl acetate selectively reduces one naphthalene ring to the 3',4'-dihydro state. Subsequent phosphine installation under inert atmosphere yields the target compound with 89–93% ee.
Enantioselective Hydrogenation of BINAP Analogues
Catalytic Partial Hydrogenation
An alternative route starts with (R)-BINAP, which undergoes regioselective hydrogenation using a chiral rhodium catalyst. The reaction employs [Rh(COD)₂]BF₄ (2 mol%) and (R)-SegPhos (4 mol%) in methanol at 50°C under 10 bar H₂. This method achieves 94% conversion with 91% ee for the dihydro product.
Table 1: Hydrogenation Optimization Data
| Catalyst System | Temperature (°C) | H₂ Pressure (bar) | ee (%) | Yield (%) |
|---|---|---|---|---|
| Rh/(R)-SegPhos | 50 | 10 | 91 | 94 |
| Rh/(S)-BINAP | 60 | 15 | 85 | 88 |
| Ir/(R)-MonoPhos | 70 | 20 | 78 | 82 |
Post-Hydrogenation Purification
The crude product is purified via recrystallization from toluene/ethanol (1:1), yielding white crystals with a melting point of 241–242°C. Chiral HPLC analysis (Chiralpak IA column, hexane/isopropanol 90:10) confirms enantiopurity ≥98%.
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Racemic dihydro-BINAP derivatives are resolved using L-tartaric acid in ethanol. The (R)-enantiomer forms a crystalline salt with L-tartrate, which is filtered and treated with aqueous NaOH to regenerate the free phosphine. This method achieves 86% recovery with 99% ee but requires multiple recrystallization steps.
Kinetic Resolution via Oxidation
Selective oxidation of the (S)-enantiomer using tert-butyl hydroperoxide (TBHP) in the presence of a chiral vanadium catalyst leaves the (R)-phosphine unreacted. After 24 hours at 25°C, the remaining (R)-dihydro-BINAP is isolated in 78% yield with 95% ee.
Large-Scale Production Considerations
Solvent and Catalyst Recycling
Industrial protocols emphasize solvent recovery, particularly THF and toluene, through fractional distillation. Palladium catalysts are recovered via adsorption on activated carbon, achieving 92–95% metal reclamation.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
®-(3’,4’-Dihydro-[1,1’-binaphthalen]-2-yl)diphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The diphenylphosphane group can participate in substitution reactions, where it is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted phosphane derivatives. These products are valuable intermediates in the synthesis of more complex organophosphorus compounds .
Scientific Research Applications
Catalytic Applications
1.1. Asymmetric Synthesis
One of the primary applications of (R)-(3',4'-dihydro-[1,1'-binaphthalen]-2-yl)diphenylphosphane is in asymmetric synthesis. It serves as a chiral ligand in transition metal-catalyzed reactions, facilitating the formation of enantiomerically enriched products. For instance, it has been used in palladium-catalyzed cross-coupling reactions, where it significantly enhances the selectivity for one enantiomer over another.
Table 1: Performance of this compound in Asymmetric Synthesis
| Reaction Type | Catalyst | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Pd-catalyzed coupling | (R)-Ligand | 90 | 95 |
| Rh-catalyzed hydrogenation | (R)-Ligand | 85 | 92 |
| Cu-catalyzed reactions | (R)-Ligand | 88 | 90 |
Biological Applications
2.1. Anticancer Activity
Recent studies have indicated that phosphine compounds can exhibit biological activity, including anticancer properties. The specific compound has been evaluated for its effects on cancer cell lines, showing promise as an anticancer agent due to its ability to induce apoptosis in certain types of cancer cells.
Case Study: Anticancer Evaluation
A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation effectively.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
- MCF-7: 15 µM
- HeLa: 12 µM
Material Science
3.1. Polymer Chemistry
The compound has also found applications in polymer chemistry as a stabilizer and a ligand for metal complexes used in polymerization processes. Its unique structural properties allow it to enhance the thermal stability and mechanical properties of polymers.
Table 2: Properties of Polymers Modified with this compound
| Polymer Type | Modification Level (%) | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Polyethylene | 5 | 120 | 30 |
| Polystyrene | 10 | 130 | 35 |
Mechanism of Action
The mechanism of action of ®-(3’,4’-Dihydro-[1,1’-binaphthalen]-2-yl)diphenylphosphane involves its ability to coordinate with metal centers, forming stable complexes that facilitate various catalytic processes. The chiral environment created by the binaphthyl backbone ensures high enantioselectivity in these reactions. The molecular targets include transition metals such as palladium, rhodium, and platinum, which are commonly used in catalytic cycles .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Key structural analogs differ in substituents on the binaphthyl backbone or phosphine groups, impacting electronic and steric properties:
Catalytic Performance
Enantioselectivity
- (R)-Cy2MOP : Achieves 90% enantioselectivity in Buchwald-Hartwig reactions due to bulky cyclohexyl groups .
- MOP-phosphonites : Higher enantioselectivity (up to 99% ee ) in hydrosilylation, attributed to electron-withdrawing phosphonite groups improving metal-ligand interactions .
- Vinyl-Substituted Analogs : Moderate selectivity (~70% ee ) in allylic substitutions, likely due to competing π-π interactions .
Reaction Scope
Stability and Handling
Biological Activity
(R)-(3',4'-Dihydro-[1,1'-binaphthalen]-2-yl)diphenylphosphane, with the CAS number 2749557-19-3, is a chiral phosphine compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anti-cancer effects, interactions with various biological targets, and its role in catalysis.
Chemical Structure and Properties
The molecular formula of this compound is C₃₂H₂₅P. The compound features a binaphthyl backbone which is significant for its chiral properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₃₂H₂₅P |
| Molecular Weight | 461.50 g/mol |
| CAS Number | 2749557-19-3 |
Anti-Cancer Properties
Recent studies have indicated that this compound exhibits anti-cancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. A notable study demonstrated that this compound could induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .
The biological activity of this compound is primarily attributed to its ability to interact with cellular signaling pathways. It has been suggested that this compound acts as a ligand for certain receptors involved in cell growth regulation. For instance, research indicates that it may modulate the activity of phosphoinositide 3-kinase (PI3K) signaling pathways, which are crucial in cancer cell survival and proliferation .
Study 1: Inhibition of Cancer Cell Growth
In a comparative study involving various phosphine compounds, this compound was found to be significantly more effective than its non-chiral counterparts in inhibiting the growth of breast cancer cell lines (MCF-7). The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells .
Study 2: Apoptosis Induction
A separate investigation focused on the apoptosis-inducing capability of this compound. Flow cytometry analyses revealed that treatment with this compound resulted in a marked increase in early apoptotic cells compared to control groups. This suggests that the compound triggers programmed cell death mechanisms effectively .
Catalytic Applications
Beyond its biological activities, this compound is also utilized as a chiral ligand in catalytic reactions. Its ability to promote enantioselective transformations makes it valuable in synthetic organic chemistry. For instance, it has been employed in asymmetric hydrogenation reactions with high enantioselectivity reported (up to 99% ee) when applied to prochiral ketones .
Q & A
Q. What are the common synthetic routes for preparing (R)-(3',4'-dihydro-[1,1'-binaphthalen]-2-yl)diphenylphosphane, and how are reaction conditions optimized?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, triflate intermediates (e.g., (R)-2'-methoxy-[1,1'-binaphthalen]-2-yl triflate) react with diphenylphosphane in the presence of Pd(π-cinnamyl)Cl₂ and 1,1′-bis(diisopropylphosphino)ferrocene in degassed DMSO with DIPEA as a base at 120°C for 48 hours . Optimization includes rigorous degassing to prevent catalyst deactivation and using excess phosphane (1.1 eq) to drive the reaction. Yield improvements (up to 62.5%) are achieved via flash chromatography and trituration with diethyl ether .
Q. How is enantiomeric purity validated during synthesis?
Enantiopurity is confirmed using chiral HPLC (e.g., Chiralpak OD-H column with 0.1% 2-propanol in hexanes) and ³¹P NMR spectroscopy. For example, free phosphane signals at δ -13.63 ppm disappear upon precatalyst formation (δ ~40 ppm), while chiral HPLC resolves enantiomers (tR = 14.132 and 16.220 min) .
Q. What characterization techniques are critical for confirming structural integrity?
Key methods include:
- ¹H/¹³C NMR : Assigns aromatic proton environments and confirms binaphthyl backbone integrity (e.g., δ 6.8–8.2 ppm for aromatic protons) .
- ³¹P NMR : Identifies phosphorus environment shifts (e.g., δ -8.88 ppm for free phosphane vs. δ 37.38 ppm for coordinated species) .
- HPLC-MS : Validates molecular weight and purity (>95%) .
Advanced Research Questions
Q. How does steric bulk influence enantioselectivity in asymmetric catalysis with this ligand?
The binaphthyl backbone creates a chiral pocket, while substituents (e.g., methoxy or dihydro groups) modulate steric hindrance. In Buchwald-Hartwig reactions, bulky ligands like (R)-Cy2MOP (dicyclohexyl variant) achieve up to 90% enantioselectivity by restricting substrate access to specific transition states. However, excessive bulk (e.g., biphenyl malonamides) reduces selectivity due to unfavorable steric clashes .
Q. What strategies resolve low yields in palladium-catalyzed cross-couplings using this ligand?
Low yields often stem from:
- Catalyst poisoning : Use rigorously dried solvents and Schlenk techniques to exclude oxygen/moisture .
- Impurities in starting materials : Purify triflate intermediates via column chromatography (SiO₂, hexanes/EtOAc) .
- Incomplete phosphane coordination : Monitor reaction progress via ³¹P NMR; extend reaction time if free phosphane (δ -13.63 ppm) persists .
Q. How are contradictory NMR data interpreted when characterizing derivatives?
Contradictions (e.g., split ³¹P NMR peaks) may arise from rotamers or diastereomeric intermediates. For example, (R)-MOP-Pd precatalyst shows two ³¹P signals (δ 37.38 and 36.40 ppm) due to restricted rotation in the Pd-P bond . Dynamic HPLC or variable-temperature NMR can differentiate such cases.
Q. What methodologies improve ligand recovery and recycling in catalytic cycles?
Immobilization on silica or polymer supports retains enantioselectivity while enabling reuse. Alternatively, biphasic systems (e.g., water/toluene) with phase-transfer catalysts recover >80% ligand in asymmetric hydrosilylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
